1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Description

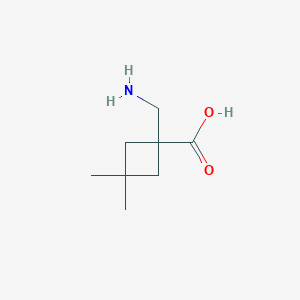

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a synthetic organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a cyclobutane ring substituted with an aminomethyl group and a carboxylic acid group, making it a versatile building block for further chemical modifications.

Properties

IUPAC Name |

1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)3-8(4-7,5-9)6(10)11/h3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZOETZMGLDKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CN)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes:

Amidation of Protected Amines: One common method involves the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions.

Amination of Alpha-Bromocarboxylic Acids: Another straightforward method involves the amination of alpha-bromocarboxylic acids.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.

Biological Studies: The compound is used in studies investigating the structure-activity relationships of cyclobutane derivatives and their biological effects.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

Gabapentin: A structural analog of gamma-aminobutyric acid (GABA) used as an anticonvulsant and for neuropathic pain.

Pregabalin: Another GABA analog with similar pharmacological activity to gabapentin.

The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other GABA analogs.

Biological Activity

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid (also known as β-amino acid) is a compound of increasing interest in medicinal chemistry and pharmacology. Its unique structural properties, including the presence of a cyclobutane ring and an amino group, suggest potential biological activities that are being explored in various research contexts.

- Molecular Formula : CHNO

- CAS Number : 65000001

- Structural Features : The compound features a cyclobutane ring, which contributes to its three-dimensional conformation, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of cyclobutane amino acids can inhibit the growth of various bacterial strains. This is particularly relevant in the context of antibiotic resistance, where novel compounds are needed to combat resistant pathogens .

- Anticancer Activity : Some derivatives have demonstrated selective cytotoxicity against cancer cell lines. This activity may be attributed to their ability to interfere with metabolic pathways crucial for tumor growth .

- Neuropharmacological Effects : The compound has been investigated for its role as an antagonist at certain neurotransmitter receptors, potentially influencing conditions like anxiety and depression .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

- Receptor Interaction : The compound's structure allows it to interact with various receptors in the central nervous system (CNS), impacting neurotransmission and signaling pathways .

- Enzyme Inhibition : Some studies suggest that it may inhibit enzymes involved in critical metabolic processes, leading to altered cellular functions in both microbial and cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of various β-amino acids on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cells (MCF-7) at concentrations ranging from 10 to 100 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, indicating its potential as a lead compound for further development .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising activity compared to standard antibiotics. This suggests potential for development into new therapeutic agents targeting resistant bacterial strains .

Q & A

Q. What synthetic methodologies are effective for producing 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid with high stereochemical purity?

The synthesis of this compound can be approached via aza-Michael addition or cyclobutane ring functionalization . For example, the aza-Michael strategy involves reacting a cyclobutane-derived enone with an amine nucleophile under controlled pH and temperature to achieve regioselectivity. Stereochemical outcomes depend on reaction conditions (e.g., solvent polarity, catalyst use) and intermediates’ conformational rigidity. Post-synthesis purification via HPLC or chiral column chromatography is critical for isolating enantiomers . Analytical validation using NMR (¹H/¹³C) and polarimetry ensures stereochemical integrity.

Q. How can researchers optimize the characterization of this compound’s structural and electronic properties?

A combination of X-ray crystallography , FT-IR spectroscopy , and mass spectrometry is recommended. X-ray analysis resolves the cyclobutane ring’s strained geometry and substituent orientation, while DFT calculations (e.g., Gaussian 09) model electronic environments and predict reactivity. IR spectra confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) validates molecular formula .

Q. What experimental protocols are used to assess its stability under physiological conditions?

Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) or human plasma at 37°C. Samples are analyzed at intervals via LC-MS to track degradation products. For metabolic stability, microsomal assays (e.g., rat liver microsomes) quantify turnover rates. Hydrolytic susceptibility of the cyclobutane ring is assessed under acidic/basic conditions .

Advanced Research Questions

Q. How does the compound’s cyclobutane ring strain influence its interaction with biological targets?

The high ring strain (~27 kcal/mol for cyclobutane) enhances binding affinity to enzymes or receptors by inducing conformational changes in target proteins. Molecular docking (e.g., AutoDock Vina ) and MD simulations (GROMACS) model interactions, revealing strain-driven adjustments in hydrogen bonding or hydrophobic contacts. Comparative studies with unstrained analogs (e.g., cyclohexane derivatives) highlight strain’s role in binding kinetics .

Q. What strategies resolve contradictions in biodistribution data across preclinical models?

Discrepancies in tumor uptake or clearance rates may arise from species-specific metabolism or imaging protocols. Dual-isotope labeling (e.g., ¹⁸F/¹¹C) allows simultaneous tracking of parent compound and metabolites. PET-MRI co-registration in murine xenograft models improves spatial resolution, while compartmental pharmacokinetic modeling accounts for interspecies variability in clearance pathways .

Q. How can computational methods predict metabolic pathways and toxicity risks?

In silico tools like CYP450 isoform docking and QSAR models predict phase I/II metabolism sites. For example, the aminomethyl group may undergo N-oxidation, while the carboxylic acid is prone to glucuronidation. Toxicity endpoints (e.g., hERG inhibition, Ames test predictions) are evaluated using platforms like Schrödinger’s ToxTree or ADMET Predictor .

Methodological Challenges

Q. What are the limitations of current radiolabeling techniques for in vivo tracking?

¹¹C or ¹⁸F labeling often requires rapid synthesis (<2 half-lives) and faces challenges in achieving high molar activity (>50 GBq/μmol). Microfluidic reactors improve radiochemical yield by optimizing precursor concentration and reaction time. Post-labeling purification via solid-phase extraction minimizes radiolysis byproducts .

Q. How do researchers address low solubility in aqueous media for in vitro assays?

Co-solvents (e.g., DMSO ≤1% v/v) or nanoparticle encapsulation (e.g., PEGylated liposomes) enhance solubility. Dynamic light scattering (DLS) monitors aggregate formation, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics in buffered solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.